[(4-Isopropylbenzoyl)amino]acetic acid

Catalog No.
S804736
CAS No.
88416-62-0
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Isopropylbenzoyl)amino]acetic acid

CAS Number

88416-62-0

Product Name

[(4-Isopropylbenzoyl)amino]acetic acid

IUPAC Name

2-[(4-propan-2-ylbenzoyl)amino]acetic acid

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-8(2)9-3-5-10(6-4-9)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

JAIZTNQYPRQPRN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC(=O)O

[(4-Isopropylbenzoyl)amino]acetic acid is an organic compound characterized by the molecular formula C12H15NO3C_{12}H_{15}NO_{3}. This compound is a derivative of glycine, where the amino group is substituted with a 4-isopropylbenzoyl group. The structural features of [(4-Isopropylbenzoyl)amino]acetic acid include an amine functional group and a carboxylic acid group, making it a significant molecule in various chemical and biological contexts. Its unique structure allows it to participate in a range of

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Major Products

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

[(4-Isopropylbenzoyl)amino]acetic acid exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor and as a modulator of various biochemical pathways. The mechanism of action involves its interaction with specific molecular targets, potentially affecting processes such as protein modification and enzyme activity. This compound’s ability to influence biological systems makes it valuable for research in biochemistry and pharmacology.

The synthesis of [(4-Isopropylbenzoyl)amino]acetic acid typically involves the reaction of 4-isopropylbenzoyl chloride with glycine in the presence of a base, such as sodium hydroxide or triethylamine.

Reaction Conditions

  • Reagents: 4-isopropylbenzoyl chloride, glycine, base.
  • Solvent: Organic solvents like dichloromethane or tetrahydrofuran are commonly used.
  • Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures.
  • Time: The reaction typically takes several hours to complete.

[(4-Isopropylbenzoyl)amino]acetic acid finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein modification.
  • Industrial Use: It is employed in producing specialty chemicals and as an intermediate in various chemical syntheses.

Several compounds are structurally similar to [(4-Isopropylbenzoyl)amino]acetic acid. These include:

  • [(4-Isopropoxybenzoyl)amino]acetic acid: Similar structure but with an isopropoxy group instead of an isopropyl group.
  • [(4-Methylbenzoyl)amino]acetic acid: Contains a methyl group instead of an isopropyl group.
  • [(4-Chlorobenzoyl)amino]acetic acid: Features a chlorine atom instead of an isopropyl group.

Uniqueness

The uniqueness of [(4-Isopropylbenzoyl)amino]acetic acid lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the isopropyl group affects the compound’s hydrophobicity and steric properties, distinguishing it from other similar compounds.

XLogP3

2.4

Wikipedia

N-[4-(Propan-2-yl)benzoyl]glycine

Dates

Last modified: 07-21-2023

Explore Compound Types